

Unraveling the B-Raf Interactome: Application Notes and Protocols for Co-immunoprecipitation

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Compound of Interest

Compound Name: *B-Raf inhibitor*

Cat. No.: *B1139143*

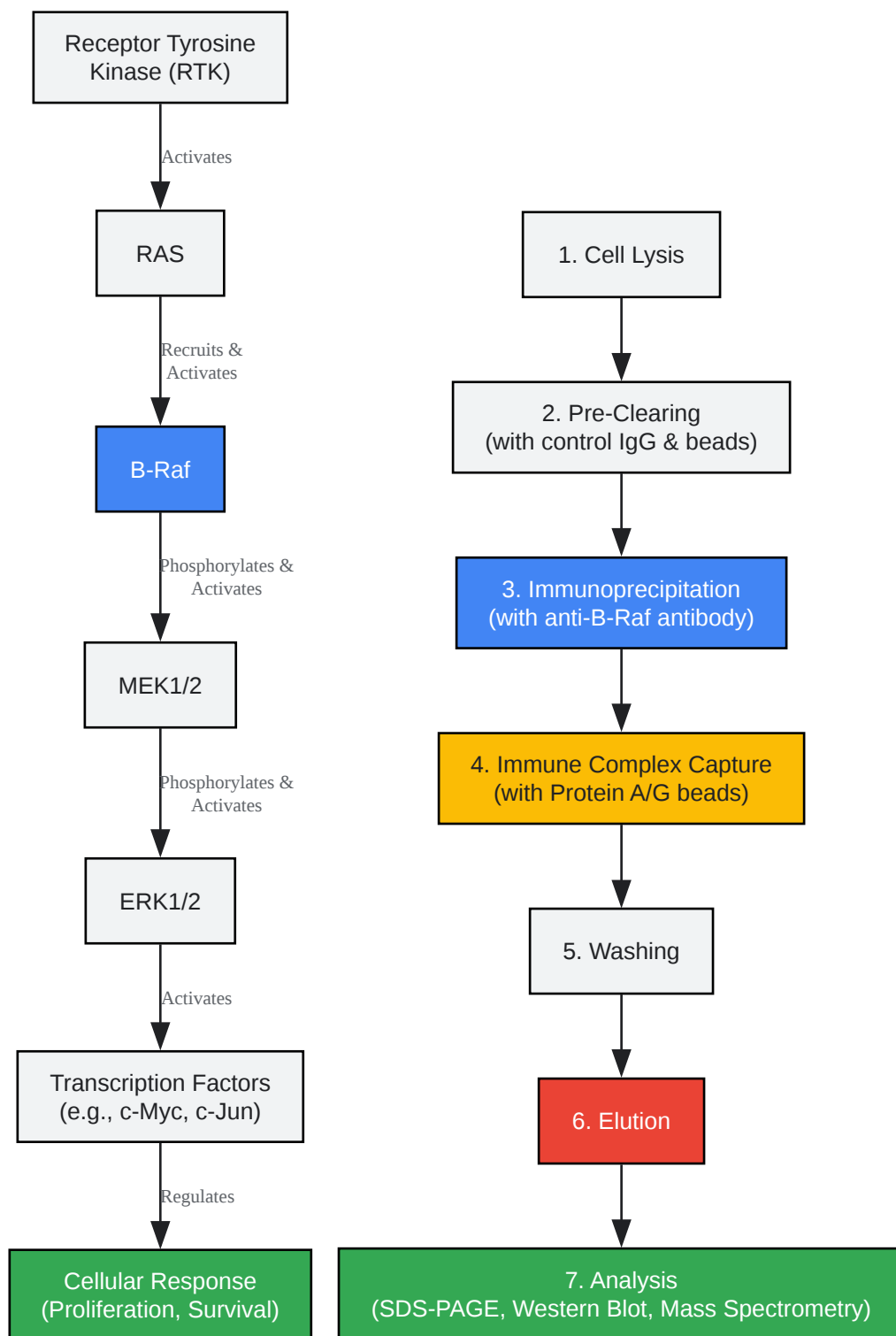
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These application notes provide a detailed guide for studying B-Raf protein interactions using co-immunoprecipitation (Co-IP), a powerful technique to identify protein-protein interactions in their native cellular context. B-Raf, a serine/threonine-specific protein kinase, is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which governs fundamental cellular processes such as cell division, differentiation, and secretion.[1] Dysregulation of this pathway, often through mutations in the BRAF gene, is a key driver in many human cancers, making the study of its protein interactions crucial for understanding disease mechanisms and developing targeted therapies.[2][3][4]

B-Raf Signaling Pathway

The B-Raf protein is a central node in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[2][5] Upon activation by upstream signals, such as growth factors binding to receptor tyrosine kinases, RAS proteins recruit and activate B-Raf.[4][6] Activated B-Raf then phosphorylates and activates MEK1 and MEK2, which in turn phosphorylate and activate ERK1 and ERK2.[5] Activated ERK translocates to the nucleus to regulate transcription factors, ultimately controlling cell proliferation, survival, and differentiation.[4][5]



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